REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1.Br>C(OC(=O)C)C>[Br:1][CH:9]1[CH2:8][C:7]2[C:11](=[CH:12][C:4]([Cl:3])=[CH:5][CH:6]=2)[C:10]1=[O:13]
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Name
|
|
Quantity
|
9.59 g
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the reaction solution is concentrated to dryness
|
Type
|
STIRRING
|
Details
|
the residue is stirred with 50 ml of water
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
The crude product of melting point 84°-87° is recrystallized from petroleum ether 60/70
|
Type
|
CUSTOM
|
Details
|
gives the pure product of melting point 92°-94° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |